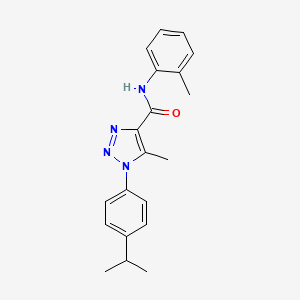
1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse range of biological activities and applications in medicinal chemistry. The triazole core is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold for drug development.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. Although the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into the synthesis of related triazole compounds. For instance, the synthesis of 1-benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, as mentioned in paper , involves a rearrangement process, which could be analogous to the synthesis of the target compound. The equilibrium between isomeric triazoles and diazomalondiamides established by boiling in various solvents indicates the potential for manipulating the structure of triazole derivatives under different conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The specific substitution pattern on the triazole ring, as well as the presence of functional groups like carboxamide, can significantly influence the compound's properties and reactivity. The sodium complex of a related compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, was characterized using single-crystal X-ray diffraction, as reported in paper . This technique could also be applied to determine the precise molecular structure of "1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide".
Chemical Reactions Analysis
Triazole derivatives are known to undergo various chemical reactions, including alkylation. Paper describes the alkylation of two isomeric triazoles, leading to different products depending on the position of the hydroxy group. This suggests that the compound may also be susceptible to alkylation, potentially at the 4-carboxamide position, which could be used to further modify the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of related compounds has been measured using differential scanning calorimetry (DSC), as seen in paper , where the decomposition peak temperatures for two compounds were determined. Such analysis could be applied to the compound to assess its stability. Additionally, the density and enthalpy of formation can be calculated using computational methods, providing further insight into the compound's energetic properties. The sensitivity to impact and friction is also a critical aspect of the physical properties, as demonstrated for compound 2 in paper , which was not sensitive to impact or friction.
Propriétés
IUPAC Name |
5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13(2)16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-5-7-14(18)3/h5-13H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQKOYVSYTKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

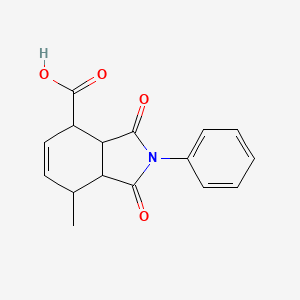
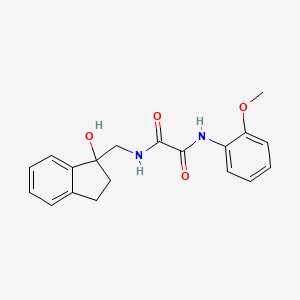


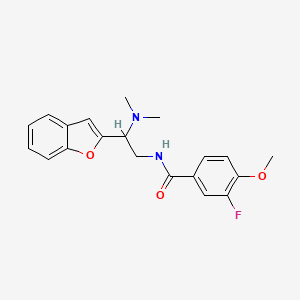
![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)

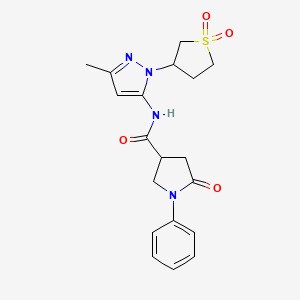


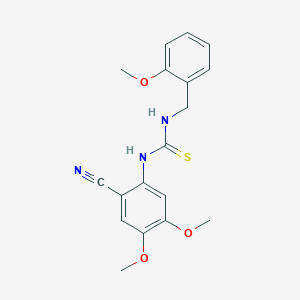
![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)
![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)
